![molecular formula C22H21ClN4O B2458128 5-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazino]-1H-pyrrole-3-carbonitrile CAS No. 338396-65-9](/img/structure/B2458128.png)
5-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazino]-1H-pyrrole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazino]-1H-pyrrole-3-carbonitrile, abbreviated as 5-CP-2-MPP, is a synthetic compound that has been used in a variety of scientific research applications. It is a small molecule with a molecular weight of 285.3 g/mol and has been demonstrated to have a wide range of biochemical and physiological effects in laboratory experiments.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 5-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazino]-1H-pyrrole-3-carbonitrile involves the reaction of 4-chlorobenzaldehyde with 4-methoxyphenylpiperazine to form an intermediate, which is then reacted with ethyl cyanoacetate to form the final product.
Starting Materials
4-chlorobenzaldehyde, 4-methoxyphenylpiperazine, ethyl cyanoacetate, sodium ethoxide, acetic acid, ethanol, wate
Reaction
Step 1: Dissolve 4-chlorobenzaldehyde (1.0 equiv) in ethanol and add 4-methoxyphenylpiperazine (1.2 equiv) and sodium ethoxide (1.2 equiv). Stir the mixture at room temperature for 24 hours., Step 2: Add acetic acid to the reaction mixture to quench the reaction. Extract the product with ethyl acetate and wash with water., Step 3: Dissolve the intermediate in ethanol and add ethyl cyanoacetate (1.2 equiv) and sodium ethoxide (1.2 equiv). Stir the mixture at room temperature for 24 hours., Step 4: Quench the reaction with acetic acid and extract the product with ethyl acetate. Wash with water and dry over anhydrous sodium sulfate., Step 5: Purify the product by column chromatography using a mixture of hexane and ethyl acetate as the eluent.
Wissenschaftliche Forschungsanwendungen
5-CP-2-MPP has been used in a variety of scientific research applications. It has been used to study the effects of various drugs on the nervous system, as well as the effects of various hormones on the body. It has also been used as a tool to study the effects of various environmental toxins on the body. Additionally, it has been used to study the effects of various drugs on the cardiovascular system, as well as the effects of various drugs on the immune system.
Wirkmechanismus
The mechanism of action of 5-CP-2-MPP is not fully understood. However, it is believed to act as an agonist at a variety of G-protein coupled receptors, including the serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors. It is also believed to act as an agonist at the dopamine D2 receptor. Additionally, it is believed to act as an antagonist at the opioid mu-receptor.
Biochemische Und Physiologische Effekte
5-CP-2-MPP has been demonstrated to have a variety of biochemical and physiological effects. It has been shown to have antidepressant and anxiolytic effects in animal studies. It has also been demonstrated to have pro-cognitive effects, as well as anti-inflammatory and anti-cancer effects. Additionally, it has been shown to have anti-obesity effects in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-CP-2-MPP in laboratory experiments has several advantages. It is a small molecule, which makes it easy to handle and store. Additionally, it is relatively inexpensive and can be synthesized in a variety of ways. However, there are also some limitations to its use. For example, it is not very soluble in water and can be difficult to dissolve in aqueous solutions. Additionally, it is not very stable and has a tendency to degrade over time.
Zukünftige Richtungen
There are a number of potential future directions for 5-CP-2-MPP research. One potential direction is to further study the effects of 5-CP-2-MPP on the nervous system, including its effects on neurotransmitter release, receptor binding, and signal transduction. Additionally, further research could be done to study the effects of 5-CP-2-MPP on the cardiovascular system, the immune system, and the metabolism. Additionally, further research could be done to study the effects of 5-CP-2-MPP on cancer and other diseases, as well as its potential as a therapeutic agent. Finally, further research could be done to optimize the synthesis of 5-CP-2-MPP and develop more efficient and cost-effective methods for its production.
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrrole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O/c1-28-20-8-6-19(7-9-20)26-10-12-27(13-11-26)22-17(15-24)14-21(25-22)16-2-4-18(23)5-3-16/h2-9,14,25H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIIMWRSUXCLIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=C(N3)C4=CC=C(C=C4)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazino]-1H-pyrrole-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

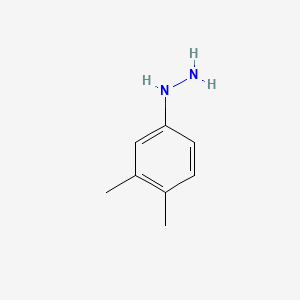
![2-({[2-(Morpholin-4-yl)pyridin-4-yl]methyl}amino)pyridine-3-carbonitrile](/img/structure/B2458048.png)
![2-chloro-5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B2458049.png)
![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2458053.png)
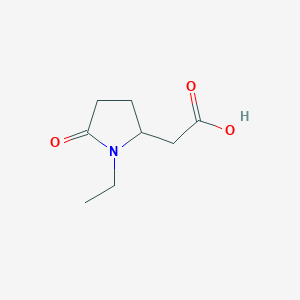
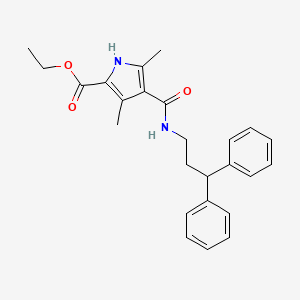
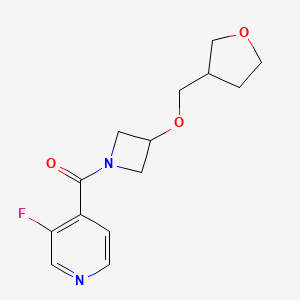
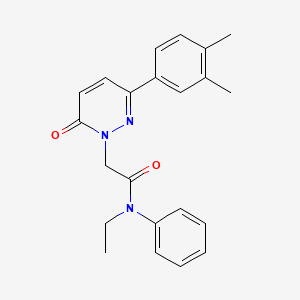
![Benzo[d]thiazol-6-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2458061.png)
![2-({[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-chlorophenyl)-4-pyrimidinol](/img/structure/B2458062.png)
![3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2458063.png)
![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2458065.png)
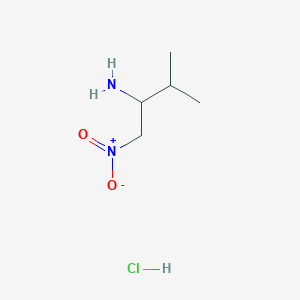
![(1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2458068.png)